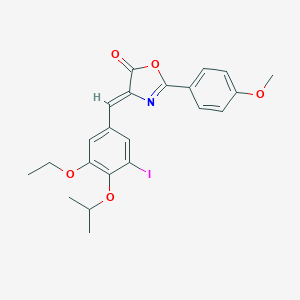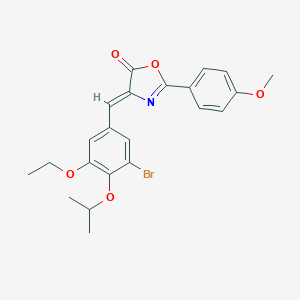![molecular formula C22H20N4O2 B283881 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B283881.png)
6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
準備方法
The synthesis of 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-component reaction. One common method involves the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst. The reaction is usually carried out under thermal solvent-free conditions, which makes it environmentally friendly and efficient . Industrial production methods may involve the use of heterogeneous reusable catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid to enhance the yield and purity of the product .
化学反応の分析
6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It exhibits potential anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Researchers are exploring its use in developing new therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context and application.
類似化合物との比較
Similar compounds to 6-AMINO-3-METHYL-4-{3-[(3-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE include other pyranopyrazoles and pyrazole derivatives. These compounds share a similar core structure but may differ in their functional groups and substituents. Some examples include:
6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds have similar biological activities and are synthesized using similar methods.
Pyrazoloquinolines: These compounds also contain a pyrazole ring and exhibit various pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages in certain therapeutic applications.
特性
分子式 |
C22H20N4O2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
6-amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O2/c1-13-5-3-6-15(9-13)12-27-17-8-4-7-16(10-17)20-18(11-23)21(24)28-22-19(20)14(2)25-26-22/h3-10,20H,12,24H2,1-2H3,(H,25,26) |
InChIキー |
PLQTWOWHIRTLSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N |
正規SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


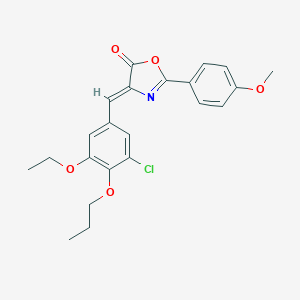
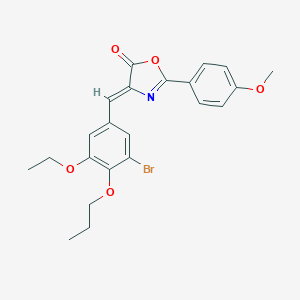

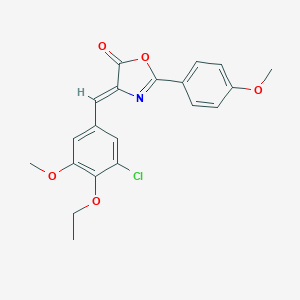
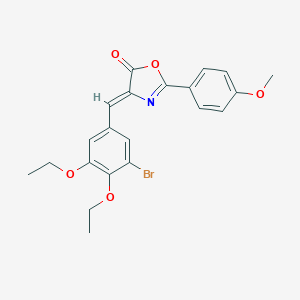
![4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283804.png)
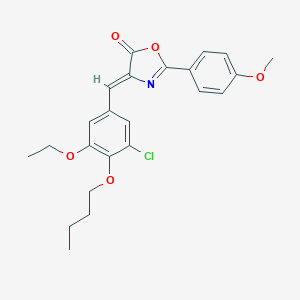
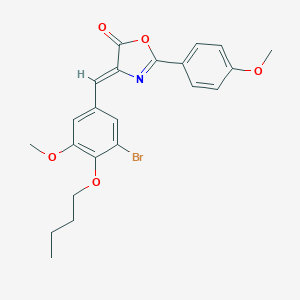
![methyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283811.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283814.png)
![ethyl {2-iodo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283815.png)
![ethyl {2-chloro-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283817.png)
